tert-Butyl 5-(4-methylpiperidin-1-yl)piperidine-3-carboxylate

Lipophilicity CNS penetration Solubility

Generic substitution of piperidine-3-carboxylate derivatives fails because the 4-methylpiperidine at the 5-position introduces a unique steric and lipophilic vector (ΔlogP ~+0.5) critical for CNS target engagement. • Trifunctional scaffold: tert-butyl ester (orthogonal protection), free piperidine NH (late-stage diversification), and 4-methylpiperidine tertiary amine (quaternization/N-oxide handle). • MW ~282 g/mol, estimated clogP 2.3-2.8, TPSA ~30-40 Ų - positioned at the fragment-to-lead interface with favorable CNS MPO profile. • Custom synthesis with batch-specific QC (NMR, HPLC); ideal for FBDD libraries and systematic SAR of hydrophobic pocket occupancy.

Molecular Formula C16H30N2O2
Molecular Weight 282.42 g/mol
Cat. No. B13189366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 5-(4-methylpiperidin-1-yl)piperidine-3-carboxylate
Molecular FormulaC16H30N2O2
Molecular Weight282.42 g/mol
Structural Identifiers
SMILESCC1CCN(CC1)C2CC(CNC2)C(=O)OC(C)(C)C
InChIInChI=1S/C16H30N2O2/c1-12-5-7-18(8-6-12)14-9-13(10-17-11-14)15(19)20-16(2,3)4/h12-14,17H,5-11H2,1-4H3
InChIKeyYSCMBBGJKBYAOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 5-(4-Methylpiperidin-1-yl)piperidine-3-carboxylate Procurement Profile


tert-Butyl 5-(4-methylpiperidin-1-yl)piperidine-3-carboxylate is a synthetic, small-molecule piperidine derivative (molecular formula C₁₆H₃₀N₂O₂, molecular weight ≈282.42 g/mol) featuring a tert-butyl ester-protected carboxylic acid at the 3-position and a 4-methylpiperidin-1-yl substituent at the 5-position of the piperidine ring. This compound serves primarily as a research intermediate or building block in medicinal chemistry, particularly within drug discovery programs targeting central nervous system disorders, enzyme inhibition, or receptor modulation where piperidine scaffolds are a privileged structural motif [1]. The compound is structurally categorized as an N-substituted piperidine carboxylate tert-butyl ester, belonging to the broader class of piperidine derivatives that have historically yielded numerous FDA-approved drugs [2]. At the time of this analysis, the compound does not have a registered CAS number in major public databases, and its representation in ChEMBL or primary literature as a studied bioactive molecule remains absent, positioning it distinctly as a procurement-stage candidate for custom synthesis or fragment-based screening libraries rather than a fully mapped pharmacological probe. This evidence guide therefore focuses on the verifiable differentiation parameters available from structural features, computational predictions, class-level analog data, and vendor technical characterization that inform compound selection decisions by scientific procurement teams.

Procurement Context
Research intermediate without registered CAS; custom synthesis or fragment library sourcing
Structural Role
Piperidine-3-carboxylate scaffold with 5-position 4-methylpiperidine substitution and tert-butyl ester protection
Workflow Fit
Fragment-based library enumeration, SAR expansion, or orthogonal protection synthetic routes

Generic Substitution Risks for tert-Butyl 5-(4-Methylpiperidin-1-yl)piperidine-3-carboxylate


Generic substitution among piperidine-3-carboxylate derivatives is demonstrably unreliable because even minor structural modifications at the piperidine ring—particularly at the 5-position and the N-substitution pattern—profoundly alter the compound's physicochemical properties, synthetic utility, and biological target engagement potential. The presence of the 4-methylpiperidin-1-yl group at the 5-position creates a substitution pattern that is structurally distinct from the more common and commercially available des-methyl analog, tert-butyl 5-(piperidin-1-yl)piperidine-3-carboxylate (CAS 2059988-51-9) . The methyl group's contribution to lipophilicity (estimated ΔlogP ≈ +0.5) alone can shift the compound's predicted CNS penetration profile, solubility characteristics, and potential off-target binding by a magnitude sufficient to alter hit-to-lead trajectories. Furthermore, the specific 4-methyl substitution on the pendant piperidine introduces steric constraints that modulate the compound's conformational preferences and potential for forming key hydrophobic interactions in target binding pockets, a property that cannot be reproduced by unsubstituted piperidine or morpholine analogs [1]. For procurement decisions in fragment-based drug discovery, parallel synthesis libraries, or SAR expansion campaigns, the 4-methylpiperidine substitution therefore represents a non-interchangeable structural feature that must be explicitly specified in the purchase order to ensure experimental reproducibility.

Target Compound
5-(4-methylpiperidin-1-yl) substitution; MW ~282.42 g/mol; estimated logP +0.5 higher
Des-Methyl Analog (CAS 2059988-51-9)
Unsubstituted piperidine at 5-position; MW ~268.40 g/mol; lower lipophilicity
May not reproduce hydrophobic pocket occupancy or CNS permeability profile
tert-Butyl Ester Protection
Stable to bases, nucleophiles, hydrogenation; cleavable under mild acid (TFA/DCM)
Methyl Ester Analog (CAS 50585-89-2)
Susceptible to alkaline hydrolysis; harsher acidic cleavage required
Orthogonal protection strategy may shift; limits multi-step synthetic compatibility

Quantitative Differentiation Evidence for tert-Butyl 5-(4-Methylpiperidin-1-yl)piperidine-3-carboxylate vs. Analogs


Lipophilicity Shift vs. Des-Methyl Analog

The 4-methyl substitution on the pendant piperidine ring of tert-butyl 5-(4-methylpiperidin-1-yl)piperidine-3-carboxylate introduces a significant lipophilicity shift compared to its closest commercial analog, tert-butyl 5-(piperidin-1-yl)piperidine-3-carboxylate (CAS 2059988-51-9). Based on Hanson's rule, the addition of one methyl group contributes an estimated +0.5 logP unit [1]. The molecular formula difference (C₁₆H₃₀N₂O₂, MW 282.42 g/mol for target vs. C₁₅H₂₈N₂O₂, MW 268.40 g/mol for the des-methyl analog ) confirms the structural basis for this calculated shift. For CNS-targeted drug discovery programs, a logP increase within this range can transition a compound from below the blood-brain barrier penetration threshold (typically logP 1–3 optimal) to within the favorable window, making the 4-methylpiperidine variant a strategically distinct choice for library enumeration.

Lipophilicity Shift
Class-level inference
Target: est. clogP 2.3–2.8
Des-methyl analog: est. clogP 1.8–2.3
May shift logP toward CNS-relevant range
Computational estimate; experimental logP unavailable
Lipophilicity CNS penetration Solubility Medicinal chemistry

Molecular Weight Differential vs. Des-Methyl Analog

The target compound has a molecular weight of approximately 282.42 g/mol (C₁₆H₃₀N₂O₂), which is 14.02 g/mol higher than the des-methyl analog, tert-butyl 5-(piperidin-1-yl)piperidine-3-carboxylate (CAS 2059988-51-9, MW 268.40, C₁₅H₂₈N₂O₂) . This difference represents exactly one methylene (CH₂) unit, confirming that the structural distinction between the two compounds is precisely the 4-methyl group on the pendant piperidine. For fragment-based drug discovery screening libraries, this MW places the target compound within the 'lead-like' property space (MW <300 Da) while the des-methyl analog falls closer to the 'fragment-like' threshold (MW <250 Da) [1].

MW Differential
Head-to-head
Target: 282.42 g/mol
Des-methyl analog: 268.40 g/mol
ΔMW = 14.02 g/mol (CH₂)
Unambiguous LC-MS/HRMS discrimination
Pending batch-specific QC data
Molecular weight Fragment-based drug discovery Lead-likeness Physicochemical properties

NMR Differentiation via 4-Methyl Doublet Signal

The 4-methylpiperidine substituent in the target compound provides a diagnostic ¹H NMR signal—a characteristic doublet at approximately 0.9 ppm corresponding to the methyl group protons—that is entirely absent in the des-methyl analog (tert-butyl 5-(piperidin-1-yl)piperidine-3-carboxylate, CAS 2059988-51-9). This spectral feature provides unambiguous structural confirmation and enables rapid identity verification by procurement teams [1]. The tert-butyl ester singlet at approximately 1.4 ppm (9H, s) is common to both compounds, while the 3-carboxylate CH proton multiplet and piperidine ring proton patterns offer additional points of spectroscopic differentiation .

NMR Signature
Class-level inference
Diagnostic doublet at ~0.9 ppm (3H, CH₃ on 4-methylpiperidine) absent in des-methyl analog
Rapid identity verification upon receipt
Predicted spectrum; vendor QC NMR recommended
NMR spectroscopy Identity confirmation Quality control Structural characterization

Orthogonal tert-Butyl Ester Protection Stability

The tert-butyl ester group at the 3-position of the piperidine ring provides orthogonal protection chemistry that is distinct from the methyl or ethyl ester congeners commonly used in piperidine-3-carboxylate analogs [1]. The tert-butyl ester is stable under basic conditions (including nucleophilic amines, Grignard reagents, and hydride reductions) and under hydrogenation conditions, but can be selectively cleaved under mild acidic conditions (e.g., TFA in DCM at room temperature) to reveal the free carboxylic acid [2]. This orthogonal reactivity profile is critical for multi-step synthetic routes where simultaneous ester and amine deprotection would be detrimental. In contrast, methyl or ethyl ester analogs such as methyl piperidine-3-carboxylate (CAS 50585-89-2) are susceptible to alkaline hydrolysis and transesterification, limiting their compatibility with basic reaction conditions .

Ester Stability
Class-level inference
tert-Butyl: stable to base/nucleophiles; TFA cleavage
Methyl ester: alkaline hydrolysis risk; harsher acid cleavage
Supports orthogonal protection strategy review
Reactivity inferred from ester class; target compound data to verify
Protecting group strategy Solid-phase synthesis Orthogonal reactivity Medicinal chemistry

Reduced CYP3A4 Inhibition Risk with 4-Methylpiperidine

Piperidine-containing compounds with the 4-methylpiperidine substituent have been associated with reduced CYP3A4 inhibition liability compared to unsubstituted piperidine analogs. A BindingDB entry for a structurally related compound containing the 4-methylpiperidin-1-yl moiety shows CYP3A4 inhibition IC₅₀ > 10,000 nM [1]. While direct CYP3A4 inhibition data for the target compound itself is not available at the time of this analysis, the class-level inference suggests that the 4-methylpiperidine substitution may confer a lower risk of CYP-mediated drug-drug interactions compared to compounds bearing unsubstituted piperidine or 4-substituted piperazine motifs, where CYP3A4 IC₅₀ values below 1,000 nM are commonly observed [2]. This represents a relevant consideration for procurement in drug discovery programs where minimizing CYP inhibition is a key optimization parameter.

CYP3A4 Inhibition
Class-level inference
Analog with 4-methylpiperidine: IC₅₀ > 10,000 nM (BindingDB)
May support CYP interaction profiling
Analog data only; direct measurement needed for target compound
CYP3A4 inhibition Drug-drug interaction ADMET Metabolic stability

Recommended Application Scenarios for tert-Butyl 5-(4-Methylpiperidin-1-yl)piperidine-3-carboxylate


Fragment-Based Library Expansion with 5-Position Diversity

The target compound is optimally deployed as a building block for fragment-based drug discovery (FBDD) libraries where SAR exploration of the piperidine 5-position is a primary objective. Its molecular weight (~282 g/mol) and estimated clogP (2.3–2.8) position it at the fragment-to-lead interface, offering a balanced lead-like physicochemical profile suitable for both initial fragment screening and subsequent hit expansion. The 4-methylpiperidine substituent provides a distinct steric and lipophilic vector that complements the des-methyl analog (CAS 2059988-51-9, MW 268.40, estimated clogP 1.8–2.3) . Library enumeration incorporating both the methyl and des-methyl variants at the 5-position enables systematic exploration of hydrophobic pocket occupancy in target binding sites, a critical parameter in fragment optimization. [1].

Orthogonal Ester Protection for Parallel Synthesis

The tert-butyl ester protection at the piperidine 3-position provides orthogonal reactivity compatible with amide coupling, reductive amination, and Suzuki-Miyaura cross-coupling reaction conditions that would hydrolyze methyl or ethyl esters. This enables solid-phase or solution-phase parallel synthesis strategies where the piperidine nitrogen (after Boc removal) can be functionalized independently of the 5-position substituent and the carboxylate . The 4-methylpiperidine group at the 5-position further introduces a tertiary amine that can serve as a handle for quaternization, N-oxide formation, or additional N-alkylation, providing a trifunctional scaffold for systematic SAR exploration. This synthetic versatility makes the compound a strategically valuable intermediate for medicinal chemistry programs requiring late-stage diversification with controlled protecting group manipulation [1].

Computational Studies of Piperidine Conformational Effects

The 4-methylpiperidine substituent at the 5-position of the piperidine-3-carboxylate core introduces steric constraints that influence the conformational preferences of the molecule, particularly the relative orientation of the two piperidine rings and the carboxylate group. This steric effect can be exploited in computational chemistry studies (molecular docking, molecular dynamics simulations, free energy perturbation calculations) to probe how subtle conformational changes impact binding affinity and selectivity for targets such as PI3 kinases, renin, or neurotransmitter transporters where piperidine scaffolds are known pharmacophores . The compound's calculated properties (MW ~282 g/mol, estimated clogP 2.3–2.8, H-bond acceptors: 3, H-bond donors: 0, rotatable bonds: 4, polar surface area: ~30–40 Ų) place it within favorable drug-like chemical space, making it a suitable scaffold for in silico lead optimization campaigns [1].

CNS Drug Discovery with Controlled Lipophilicity Modulation

The estimated clogP increase of +0.5 to +0.8 units conferred by the 4-methyl group, compared to the des-methyl piperidine analog , positions the target compound as a strategically relevant intermediate for CNS drug discovery programs where fine-tuning of lipophilicity is essential for achieving optimal blood-brain barrier (BBB) penetration. Piperidine-containing drugs represent a major fraction of CNS-active pharmaceuticals, and systematic modifications at positions that influence logP without dramatically altering molecular weight are among the most impactful strategies for CNS lead optimization [1]. The target compound, with its calculated property profile (MW <300, clogP <3, low H-bond donor count), falls within the favorable range for CNS drug-likeness as defined by the 'CNS MPO' (Central Nervous System Multiparameter Optimization) scoring function, making it a suitable building block for neuroscience-focused medicinal chemistry programs.

Application
Selection Property
Validation Focus
Fragment-based library expansion
5-position steric/lipophilic vector
Hydrophobic pocket occupancy profiling
Orthogonal protection parallel synthesis
tert-butyl ester stability and cleavage selectivity
Multi-step synthetic compatibility review
Computational conformational studies
Piperidine ring steric constraints
Docking/MD simulation pose validation
CNS drug discovery lipophilicity modulation
Estimated logP shift vs. des-methyl analog
BBB permeability model interpretation
Quote Request

Request a Quote for tert-Butyl 5-(4-methylpiperidin-1-yl)piperidine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.